6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one
Description
6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one is a naphthalenone derivative featuring a partially hydrogenated naphthalene core with a methoxy group at position 6, a methyl group at position 5, and a ketone at position 1. Its molecular formula is C₁₃H₁₆O₅, as determined by HR-ESIMS ([M + Na]⁺ m/z 275.0885) . This compound was isolated from the marine-derived fungus Leptosphaerulina sp. and exists as enantiomers, such as (±)-leptothalenone A, which exhibits optical activity ([α]²⁰D = +28.0, c 0.1, MeOH) . Its planar structure includes hydroxyl groups at positions 4 and 8, and a 2-hydroxyethyl substituent at position 7, contributing to its polar nature .
Properties
IUPAC Name |
6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKLJBSAUUJPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15159-14-5 | |
| Record name | 6-METHOXY-5-METHYL-1-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxy-2-naphthol and methyl iodide.
Methylation: The 6-methoxy-2-naphthol undergoes methylation using methyl iodide in the presence of a base like potassium carbonate to form 6-methoxy-5-methyl-2-naphthol.
Cyclization: The intermediate 6-methoxy-5-methyl-2-naphthol is then subjected to cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted naphthalene derivatives.
Scientific Research Applications
6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs from Natural Sources
(a) 4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one ((-)-2)
- Molecular Formula : C₁₃H₁₆O₅ (same as the target compound).
- Substituents : Positions 4, 6, 7, and 8 are modified with hydroxyl, methoxy, and 2-hydroxyethyl groups.
- Source : Marine fungus Leptosphaerulina sp. .
- Key Differences : The stereochemistry of the 4-hydroxy group and additional hydroxylation at position 7 differentiate it from the target compound. This structural variation may influence bioactivity, though specific data are unavailable .
(b) 4,8-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one (Compound 11)
- Molecular Formula : C₁₀H₁₀O₃.
- Substituents : Hydroxyl groups at positions 4 and 8; lacks methoxy and methyl groups.
- Source : Fungus Microsphaeropsis sp. .
- Bioactivity : Exhibits antifungal activity against E. repens and U. violaceus .
- Key Differences : Simpler structure with fewer substituents reduces hydrophobicity compared to the target compound.
(c) Paraconthone A
- Molecular Formula : C₁₅H₁₈O₆.
- Substituents : Polyketide-derived hydroxyl and methyl groups; differs in oxygenation pattern.
- Source : Marine-derived Paraconiothyrium sp. .
(a) 6-Methyl-3,4-dihydro-2H-naphthalen-1-one
- Molecular Formula : C₁₁H₁₂O.
- Substituents : Methyl group at position 6; lacks methoxy and hydroxyl groups.
- Source : Synthetic .
- Properties : Simpler structure with higher hydrophobicity, likely altering pharmacokinetic behavior compared to the target compound .
(b) 6-Bromo-5-chloro-3,4-dihydro-2H-naphthalen-1-one
- Molecular Formula : C₁₀H₈BrClO.
- Substituents : Halogens at positions 5 and 4.
- Source : Synthetic .
- Applications: Potential intermediate for pharmaceuticals or agrochemicals due to halogen-enhanced reactivity .
(c) 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one
- Molecular Formula : C₁₀H₈F₂O.
- Substituents : Fluorine atoms at positions 5 and 5.
- Applications : Used in dyes, photosensitive materials, and as a drug intermediate .
- Key Differences : Fluorine substitution increases electronegativity and stability, contrasting with the target’s methoxy group .
Pharmaceutical Derivatives
(a) Bunolol Derivatives (e.g., 5-[(2R)-3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one)
Biological Activity
6-Methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one, also known as 6-methoxy-α-tetralone or 6-methoxy-1-tetralone, is a compound belonging to the naphthalenone family. Its molecular formula is C_{12}H_{14}O_{2}, with a molecular weight of approximately 176.21 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in drug development.
Chemical Structure
The structure of this compound features a partially hydrogenated naphthalene ring system with specific functional groups that contribute to its biological properties.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies have demonstrated that it can inhibit nitric oxide (NO) production in RAW264.7 cells, indicating anti-inflammatory properties. The IC50 value for NO inhibition was reported at 44.5 ± 1.1 μM compared to indomethacin (IC50 = 37.5 ± 1.6 μM) as a positive control .
- Cytotoxicity : Preliminary evaluations have shown that the compound does not exhibit significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) at concentrations up to 50 μM .
- Enzyme Inhibition : Interaction studies suggest that this compound may bind effectively with enzymes involved in metabolic pathways, indicating its potential role in drug design and development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of various naphthalenones, this compound was found to significantly inhibit NO production in LPS-stimulated macrophages. This suggests its potential therapeutic application in treating inflammatory conditions.
Study 2: Cytotoxicity Assessment
A comprehensive evaluation of the cytotoxic effects of this compound revealed no significant toxicity against several human cancer cell lines at concentrations up to 50 μM. This finding is crucial for its consideration as a safe candidate for further pharmacological studies.
Study 3: Structural Activity Relationship (SAR)
The structural features of this compound have been compared with other similar compounds to understand its unique biological activity profile better. The presence of both methoxy and methyl groups at specific positions on the naphthalene ring contributes to its distinct reactivity and biological interactions.
Comparison with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Methoxy-tetralone | Similar naphthalene structure | Lacks methyl substitution at the fifth position |
| 5-Methyl-tetralone | Contains a methyl group | Different functional groups affecting reactivity |
| 7-Methoxy-naphthalenone | Methoxy group at a different position | Potentially different biological activity |
| 4-Hydroxy-naphthalenone | Hydroxyl group instead of methoxy | Different solubility and reactivity profile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxy-5-methyl-3,4-dihydro-2H-naphthalen-1-one, and what are their key reaction conditions?
- Methodology : The compound can be synthesized via demethylation or ring-closure strategies. For example, demethylation of methoxy-substituted precursors using anhydrous K₂CO₃ in methanol/water mixtures (yielding ~98% under optimized conditions) is common . Alternatively, Friedel-Crafts acylation or acid-catalyzed cyclization of substituted propionic acids may be employed, as seen in related dihydronaphthalenone syntheses . Key variables include solvent polarity, temperature (room temperature to reflux), and catalyst selection (e.g., Na₂SO₄ for drying).
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions (e.g., methoxy at C6, methyl at C5) and dihydro-naphthalenone backbone. Chemical shifts for methyl groups typically appear at δ ~2.10–2.60 ppm, while methoxy protons resonate at δ ~3.90–4.00 ppm .
- X-ray crystallography : Resolves stereochemical ambiguity and confirms planar geometry of the ketone moiety, as demonstrated in structurally similar tetralones .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., theoretical m/z for C₁₂H₁₄O₂: 190.0994) .
Q. What are the stability considerations for handling and storing this compound?
- Methodology : The compound is sensitive to oxidation, particularly at the dihydro-naphthalenone moiety. Storage under inert gas (N₂/Ar) at –20°C in amber vials is recommended. Degradation can be monitored via TLC or HPLC, with oxidized byproducts showing altered Rf values or retention times .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound in large-scale preparations?
- Methodology :
- Catalyst screening : Test Lewis acids (e.g., AlCl₃) for improved cyclization efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to methanol .
- Scale-up adjustments : Use continuous flow reactors to mitigate exothermicity during acylation steps.
Q. How should researchers resolve contradictions in reported spectral data or physicochemical properties?
- Methodology :
- Reproducibility checks : Verify experimental conditions (e.g., solvent deuteration in NMR).
- Purity analysis : Use column chromatography or recrystallization to eliminate impurities that skew melting points or spectral peaks .
- Cross-validation : Compare data with structurally analogous compounds (e.g., 6-methoxy-3,4-dihydro-2H-naphthalen-1-one, CAS 1078-19-9) .
Q. What strategies address regioselectivity challenges in electrophilic substitution reactions of this compound?
- Methodology :
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer reactivity toward the C7/C8 positions .
- Computational modeling : Use DFT calculations to predict electron density maps and identify reactive sites .
Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?
- Methodology :
- Docking studies : Simulate interactions with catalytic sites (e.g., cytochrome P450 enzymes for oxidation studies).
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic regions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology :
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) based on structural similarity to combretastatin analogues .
- Enzyme inhibition : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) due to the compound’s potential anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
